molecular formula C8H5ClO4S3 B13587790 Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B13587790
M. Wt: 296.8 g/mol
InChI Key: OJXQLPORXIFZMX-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 and a molecular weight of 296.78 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thieno[3,2-b]thiophene derivative followed by esterification. One common method includes the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters.

    Reduction: Sulfonyl derivatives.

    Oxidation: Sulfoxides, sulfones.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The thieno[3,2-b]thiophene core can interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-b]thiophene core, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a chlorosulfonyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5ClO4S3

Molecular Weight

296.8 g/mol

IUPAC Name

methyl 5-chlorosulfonylthieno[3,2-b]thiophene-2-carboxylate

InChI

InChI=1S/C8H5ClO4S3/c1-13-8(10)6-2-4-5(14-6)3-7(15-4)16(9,11)12/h2-3H,1H3

InChI Key

OJXQLPORXIFZMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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